molecular formula C20H18N2O3S B15033237 N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B15033237
M. Wt: 366.4 g/mol
InChI Key: JDXVSVLIZYHQDW-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a phenyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyaniline with phenylglyoxal to form an intermediate Schiff base, which is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, inert atmosphere, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve reaction efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For instance, it could inhibit oxidative enzymes, reducing oxidative stress and inflammation in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
  • **N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}pyrrole-2-carboxamide
  • **N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzene-2-carboxamide

Uniqueness

N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic and structural properties. This makes it more versatile in certain chemical reactions and applications compared to its furan, pyrrole, and benzene analogs. The methoxyphenyl group also contributes to its distinct reactivity and potential biological activity.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-25-16-11-9-15(10-12-16)21-19(18(23)14-6-3-2-4-7-14)22-20(24)17-8-5-13-26-17/h2-13,19,21H,1H3,(H,22,24)

InChI Key

JDXVSVLIZYHQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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